N'-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride
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Overview
Description
N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride is a chemical compound with the molecular formula C8H17N3·HCl. It is known for its versatile applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a cyclopropane ring, a tert-butylamino group, and a carboximidamide moiety, making it a unique and valuable scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride typically involves the reaction of tert-butylamine with cyclopropanecarboximidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process economically viable .
Chemical Reactions Analysis
Types of Reactions
N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylamino)cyclopropanecarboxamide
- N-(tert-butylamino)cyclopropanecarboxylate
- N-(tert-butylamino)cyclopropanecarboxylhydrazide
Uniqueness
N’-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring and the tert-butylamino group provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H18ClN3 |
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Molecular Weight |
191.70 g/mol |
IUPAC Name |
N'-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H17N3.ClH/c1-8(2,3)11-10-7(9)6-4-5-6;/h6,11H,4-5H2,1-3H3,(H2,9,10);1H |
InChI Key |
HOBVUULXNGFDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN=C(C1CC1)N.Cl |
Origin of Product |
United States |
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